molecular formula C15H25BN2O4 B12302135 tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

Cat. No.: B12302135
M. Wt: 308.18 g/mol
InChI Key: CMGWNTQTSQQUJZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a methyl group, and a dioxaborolane ring attached to an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate typically involves multiple steps, including substitution reactionsThe reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce imidazole derivatives with altered electronic properties .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its imidazole core is known for its biological activity, and modifications to the compound can lead to the development of new drugs with improved efficacy and selectivity .

Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole core can bind to enzymes and receptors, modulating their activity. The dioxaborolane ring can participate in boron-mediated reactions, influencing the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules .

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness: Compared to similar compounds, tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate stands out due to its imidazole core, which imparts unique electronic properties and reactivity. The presence of the dioxaborolane ring further enhances its versatility in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H25BN2O4

Molecular Weight

308.18 g/mol

IUPAC Name

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate

InChI

InChI=1S/C15H25BN2O4/c1-10-17-11(9-18(10)12(19)20-13(2,3)4)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3

InChI Key

CMGWNTQTSQQUJZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=N2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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